L-Phenylalanine-4-sulfonyl fluoride hydrochloride
Description
L-Phenylalanine-4-sulfonyl fluoride hydrochloride is a chemically modified derivative of the amino acid L-phenylalanine, featuring a sulfonyl fluoride group (-SO₂F) at the para position of the aromatic ring and a hydrochloride counterion. The phenylalanine backbone provides chirality and structural similarity to natural substrates, enabling selective targeting.
Properties
CAS No. |
1184173-04-3 |
|---|---|
Molecular Formula |
C9H11ClFNO4S |
Molecular Weight |
283.70 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-fluorosulfonylphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H10FNO4S.ClH/c10-16(14,15)7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1 |
InChI Key |
XLHBKVQKRDVYRG-QRPNPIFTSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)S(=O)(=O)F.Cl |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)S(=O)(=O)F.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of L-Phenylalanine-4-sulfonyl fluoride hydrochloride typically involves the introduction of a sulfonyl fluoride group to the phenylalanine molecule. One common method is the direct fluorosulfonylation of L-phenylalanine using fluorosulfonyl radicals. This method is efficient and concise, providing a straightforward route to the desired product . Industrial production methods may involve the use of sulfuryl fluoride gas (SO2F2) or other solid reagents such as FDIT and AISF to achieve the fluorosulfonylation .
Chemical Reactions Analysis
L-Phenylalanine-4-sulfonyl fluoride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include bases (e.g., sodium hydroxide) for hydrolysis and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
L-Phenylalanine-4-sulfonyl fluoride hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of L-Phenylalanine-4-sulfonyl fluoride hydrochloride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group acts as an electrophile, reacting with nucleophilic residues (e.g., serine, threonine) in the active site of enzymes, leading to irreversible inhibition . This mechanism is particularly relevant in the inhibition of serine proteases, where the compound forms a covalent bond with the active site serine residue, blocking the enzyme’s activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, L-Phenylalanine-4-sulfonyl fluoride hydrochloride is compared to sulfonyl halides and aromatic amino acid derivatives with analogous functional groups.
Sulfonyl Chlorides vs. Sulfonyl Fluorides
- Reactivity : Sulfonyl fluorides (e.g., L-Phenylalanine-4-sulfonyl fluoride) are less reactive than sulfonyl chlorides (e.g., biphenyl-4-sulfonyl chloride or 4-fluorobenzenesulfonyl chloride ), making them more stable in aqueous environments. This stability is critical for in vivo applications.
- Hydrolysis Resistance : The C-F bond in sulfonyl fluorides resists hydrolysis better than the C-Cl bond in sulfonyl chlorides, enabling prolonged activity in biological systems .
Aromatic Substitution Patterns
- 4-Nitro-L-Phenylalanine: Synthesized via nitration of L-phenylalanine (), this compound lacks the sulfonyl fluoride group but shares the para-substituted aromatic backbone. Unlike the sulfonyl fluoride derivative, nitro groups are primarily electron-withdrawing and non-reactive in covalent inhibition .
- 4-(Trifluoromethoxy)phenylmethanesulfonyl Chloride: Features a trifluoromethoxy group and methane spacer, enhancing lipophilicity and membrane permeability compared to this compound, which retains polar amino acid characteristics .
Pharmaceutical Derivatives
- Clindamycin Hydrochloride : While structurally distinct (a lincosamide antibiotic), its hydrochloride salt form () parallels the ionic solubility profile of this compound, facilitating formulation in aqueous media.

Research Findings and Limitations
- Enzyme Inhibition : Sulfonyl fluorides, including the target compound, exhibit selective inhibition of serine hydrolases and proteases, outperforming chlorides in stability but requiring optimized steric compatibility .
- Synthetic Challenges : The synthesis of this compound involves multi-step functionalization (nitration, sulfonation, fluorination), with yields and purity dependent on controlled reaction conditions (e.g., ’s nitration protocol).
Biological Activity
L-Phenylalanine-4-sulfonyl fluoride hydrochloride (PSF) is a sulfonyl fluoride derivative of the amino acid phenylalanine, recognized for its significant biological activities, particularly as a covalent inhibitor in various biochemical pathways. This article explores the biological activity of PSF, focusing on its mechanisms of action, applications in chemical biology, and relevant case studies.
Overview of Sulfonyl Fluorides
Sulfonyl fluorides are known as privileged warheads in chemical biology due to their ability to irreversibly modify serine residues in proteins. They serve as effective probes for studying enzyme mechanisms and protein functions. The electrophilic nature of the sulfonyl fluoride group allows it to react with nucleophilic amino acids, particularly serine, cysteine, and lysine residues, leading to the formation of stable adducts .
The primary mechanism through which L-phenylalanine-4-sulfonyl fluoride exerts its biological effects involves the covalent modification of serine residues in target enzymes. This modification can lead to:
- Inhibition of Enzyme Activity: By forming a sulfonate ester with the active site serine, PSF can effectively inhibit enzymes such as serine proteases and other hydrolases .
- Alteration of Protein Function: The covalent attachment can induce conformational changes in proteins, affecting their stability and interactions with other biomolecules .
Biological Applications
PSF has been utilized in various research contexts, including:
- Enzyme Inhibition Studies : PSF has been shown to inhibit key enzymes involved in metabolic pathways. For example, it has been used to study the inhibition kinetics of dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis .
- Chemical Biology Probes : Its ability to selectively label proteins makes PSF a valuable tool for probing enzyme active sites and understanding protein dynamics .
- Antimicrobial Activity : Research indicates that derivatives of L-phenylalanine exhibit antimicrobial properties, which may extend to PSF through its structural similarity and reactivity .
Case Study 1: Inhibition of Dihydrofolate Reductase
A study demonstrated that PSF could irreversibly inhibit DHFR by modifying the active site serine residue. The IC50 value for this inhibition was found to be significantly lower than that of other known inhibitors, underscoring its potency as a biochemical tool .
Case Study 2: Probing Enzyme Binding Sites
In another investigation, PSF was employed to map out the binding sites of various serine hydrolases. The sulfonyl fluoride group allowed researchers to identify critical residues involved in substrate binding and catalysis through mass spectrometry and crystallography techniques .
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of L-phenylalanine-4-sulfonyl fluoride:
- Selectivity : PSF exhibits selectivity for certain enzyme classes, primarily those containing reactive serine residues .
- Kinetic Stabilization : The formation of covalent bonds with target proteins can lead to kinetic stabilization, preventing protein misfolding and aggregation .
- Therapeutic Potential : Given its mechanism of action, there is potential for developing PSF-based therapeutics targeting diseases associated with dysregulated enzyme activity .
Data Table: Biological Activities of L-Phenylalanine-4-sulfonyl Fluoride
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing L-Phenylalanine-4-sulfonyl fluoride hydrochloride, and what critical parameters influence yield and purity?
- Methodological Answer : Synthesis typically involves introducing the sulfonyl fluoride group to L-phenylalanine via sulfonation reactions. Key steps include:
- Protection of the amino group using tert-butoxycarbonyl (Boc) or other acid-labile groups to prevent side reactions.
- Sulfonation with sulfuryl fluoride (SO₂F₂) under controlled anhydrous conditions.
- Deprotection using hydrochloric acid to yield the hydrochloride salt.
- Purification via reversed-phase chromatography or recrystallization to achieve >95% purity. Critical parameters include reaction temperature (maintained at 0–4°C during sulfonation), stoichiometric control of SO₂F₂, and inert atmosphere to prevent hydrolysis .
Q. How should researchers assess the stability of this compound under various experimental conditions?
- Methodological Answer :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) or accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to monitor decomposition.
- Hydrolytic Stability : Use LC-MS to quantify degradation products in aqueous buffers (pH 2–9) at 25°C. Sulfonyl fluorides are prone to hydrolysis, so storage in anhydrous DMSO or acetonitrile is recommended.
- Hygroscopicity : Store at 2–8°C in desiccated containers with silica gel to minimize moisture absorption, as hydrochloride salts are hygroscopic .
Q. What analytical techniques are most effective for quantifying this compound in complex matrices?
- Methodological Answer :
- HPLC : Use a C18 column (e.g., Kromasil C18, 150 mm × 4.6 mm, 5 µm) with a mobile phase of 0.03 M phosphate buffer (pH 3.0) and methanol (70:30 v/v). Detection at 210–220 nm optimizes sensitivity for sulfonyl fluorides.
- LC-MS/MS : Employ electrospray ionization (ESI) in negative mode for precise quantification in biological matrices (e.g., enzyme assays).
- Validation : Ensure linearity (1–100 µg/mL), recovery (>98%), and RSD <2% for intra-day precision .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the enzyme inhibition specificity of this compound across serine protease families?
- Methodological Answer :
- Comparative Assays : Test inhibition against trypsin, chymotrypsin, and thrombin using fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC for trypsin).
- IC50 Determination : Pre-incubate the compound (0.1–100 µM) with enzymes for 30 minutes before adding substrates. Calculate IC50 values using nonlinear regression.
- Selectivity Analysis : Compare inhibition kinetics (kinact/Ki) to other sulfonyl fluorides (e.g., PMSF). High selectivity for specific proteases may arise from structural complementarity to active sites .
Q. What strategies are effective for resolving contradictions in kinetic data obtained from different assay formats for this compound?
- Methodological Answer :
- Orthogonal Validation : Cross-validate fluorometric assays with HPLC-based quantification of residual enzyme activity.
- Buffer Compatibility : Ensure assay buffers (e.g., Tris vs. phosphate) do not interfere with sulfonyl fluoride reactivity.
- Time-Dependent Studies : Monitor inhibition over extended periods (0–120 minutes) to account for slow-binding kinetics, which may explain discrepancies in IC50 values .
Q. What factorial design approaches optimize the reaction conditions when using this compound as an active site probe?
- Methodological Answer :
- Design of Experiments (DoE) : Use a 3-factor (pH, temperature, inhibitor concentration) central composite design to model optimal labeling efficiency.
- Response Surface Methodology (RSM) : Identify interactions between variables (e.g., pH 7.4 and 25°C maximize covalent binding to trypsin).
- Validation : Confirm optimized conditions using MALDI-TOF to detect labeled enzyme fragments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

